Furfurylamine, tetrahydro-N,N-bis(2-chloroethyl)-

Description

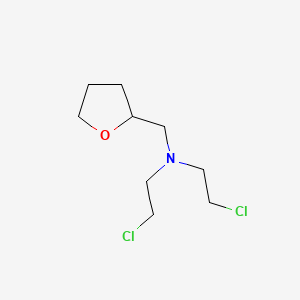

Furfurylamine, tetrahydro-N,N-bis(2-chloroethyl)-, is a chlorinated ethylamine derivative synthesized from tetrahydrofurfurylamine. Its structure features a tetrahydrofurfuryl backbone (a saturated furan ring) substituted with two 2-chloroethyl groups on the nitrogen atom. This compound exhibits moderate toxicity via inhalation and releases hazardous nitrogen oxides (NOx) and chloride (Cl⁻) upon thermal decomposition . Its physicochemical properties, such as lipophilicity and stability, likely influence its biological activity, though further data are required to confirm its mechanisms and applications.

Properties

CAS No. |

63956-95-6 |

|---|---|

Molecular Formula |

C9H17Cl2NO |

Molecular Weight |

226.14 g/mol |

IUPAC Name |

2-chloro-N-(2-chloroethyl)-N-(oxolan-2-ylmethyl)ethanamine |

InChI |

InChI=1S/C9H17Cl2NO/c10-3-5-12(6-4-11)8-9-2-1-7-13-9/h9H,1-8H2 |

InChI Key |

ILGHHVUJHATVFF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CN(CCCl)CCCl |

Origin of Product |

United States |

Preparation Methods

Preparation of Furfurylamine

Furfurylamine (C5H7NO) is a key intermediate, commonly synthesized from furfural via reductive amination. The most efficient and modern methods include:

One-Pot Reductive Amination in Water Using Zinc Metal or Ruthenium-Based Catalysts

This method involves reacting furfural with ammonium hydroxide under hydrogen atmosphere in the presence of a ruthenium-based catalyst at 50°C for 36 hours. The process achieves a furfural conversion rate of 99% and a furfurylamine yield of 97%, with isolated yields reaching 96%.Chemoenzymatic Conversion from Biomass

Biomass-derived furfural can be efficiently transformed to furfurylamine via a hybrid chemoenzymatic approach. This involves catalytic conversion of lignocellulosic biomass to furfural using a heterogeneous catalyst (SO4^2−/SnO2–HAP) in the presence of organic acids, followed by biocatalytic amination using Escherichia coli cells with ammonium chloride as the amine donor. Yields of furfurylamine exceed 99% with high productivity.

| Parameter | Method 1: Reductive Amination (Ruthenium Catalyst) | Method 2: Chemoenzymatic Biomass Conversion |

|---|---|---|

| Catalyst | Ruthenium-based catalyst | SO4^2−/SnO2–HAP heterogeneous catalyst + E. coli |

| Reaction Medium | Water and diethyl ether | Deep eutectic solvent (EaCl:Gly-water) |

| Temperature | 50°C | 180°C (for furfural formation), 30°C (amination) |

| Reaction Time | 36 hours | 10 min (furfural formation), 24 hours (amination) |

| Furfurylamine Yield | 96-97% | >99% |

| Source | Furfural (from biomass or synthetic) | Lignocellulosic biomass (corncob, rice straw, etc.) |

Preparation of Tetrahydro-N,N-bis(2-chloroethyl) Moiety and Its Incorporation

The tetrahydro-N,N-bis(2-chloroethyl) segment is structurally related to compounds such as cyclophosphamide (N,N-bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorine-2-amine 2-oxide), a nitrogen mustard derivative with anticancer properties. The synthesis of this moiety or its analogs involves:

Synthesis via Reaction of Phosphorous Oxychloride, N,N-bis(2-chloroethyl)amine Hydrochloride, and 3-Aminopropan-1-ol

This method is conducted in a single reaction vessel under controlled low temperatures (-15 to -10°C initially, then gradually increased to 20-40°C) in an inert aprotic organic solvent. The process involves slow addition of reagents with triethylamine as a base to bind hydrochloric acid released during the reaction. The reaction mixture undergoes several washing steps with diluted hydrochloric acid, water, potassium bicarbonate, and brine, followed by drying over magnesium sulfate and sodium carbonate. The product is purified by recrystallization from a water-ethanol mixture with activated carbon and sodium bicarbonate treatment, filtration, and controlled crystallization at 0°C.-

- The entire synthesis occurs in a closed system minimizing environmental exposure and cross-contamination.

- The product obtained meets the pharmaceutical-grade purity standards of European and American Pharmacopeia.

- The process avoids intermediate isolation, reducing handling of toxic intermediates and improving safety.

| Step | Conditions and Details |

|---|---|

| Reaction vessel | Closed, inert aprotic organic solvent |

| Temperature control | -15 to -10°C initially; -7 to -3°C during base addition; 20-40°C for final stirring |

| Reagents | Phosphorous oxychloride, N,N-bis(2-chloroethyl)amine hydrochloride, 3-aminopropan-1-ol |

| Auxiliary base | Triethylamine, added in portions to bind released HCl |

| Washing steps | Diluted HCl, water, potassium bicarbonate, brine |

| Drying agents | Magnesium sulfate, sodium carbonate |

| Purification | Silica gel filtration, recrystallization from water-ethanol mixture |

| Purity | Pharmaceutical-grade, pharmacopeia compliant |

Integration: Synthesis of Furfurylamine, Tetrahydro-N,N-bis(2-chloroethyl)-

While direct literature on the combined compound "Furfurylamine, tetrahydro-N,N-bis(2-chloroethyl)-" is scarce, the preparation logically involves:

- Synthesizing furfurylamine as described above.

- Reacting furfurylamine with the tetrahydro-N,N-bis(2-chloroethyl) moiety or its activated derivatives (such as the cyclic amido chlorophosphate intermediate) under controlled conditions to form the target compound.

- Employing inert solvents, temperature control, and base addition protocols similar to those used in cyclophosphamide synthesis to ensure high purity and yield.

This approach parallels the synthesis of cyclophosphamide and related nitrogen mustard derivatives, where the nitrogen-containing amine (here, furfurylamine) is incorporated into the oxazaphosphorine ring system bearing the bis(2-chloroethyl) groups.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-chloroethyl)tetrahydro-2-furanmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into less chlorinated derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of N,N-bis(2-chloroethyl)tetrahydro-2-furanmethanamine, such as oxides, reduced forms, and substituted compounds .

Scientific Research Applications

N,N-bis(2-chloroethyl)tetrahydro-2-furanmethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)tetrahydro-2-furanmethanamine involves its interaction with cellular components, leading to the disruption of normal cellular functions. The compound targets DNA and proteins, causing alkylation and cross-linking, which ultimately results in cell death. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Key Insights :

Key Insights :

- BCNU’s nitrosourea group enables carbamoylation of DNA repair enzymes, enhancing cytotoxicity beyond alkylation .

- HN1’s high reactivity makes it unsuitable for therapeutic use but effective as a vesicant .

Toxicity and Stability

Key Insights :

- The target compound’s decomposition products (NOx, Cl⁻) are less acutely toxic than BCNU’s isocyanates or cyclophosphamide’s acrolein .

- HN1’s instability in aqueous environments limits its environmental persistence .

Research Findings and Implications

- Cross-Resistance: Alkylating agents like BCNU and cyclophosphamide exhibit cross-resistance in tumors resistant to classical alkylators (e.g., plasmacytoma models) .

- Metabolic Pathways : Cyclophosphamide’s reliance on hepatic activation (to aldophosphamide) underscores the importance of pharmacokinetics, whereas the target compound’s activity may depend on inherent reactivity .

- Toxicity Mitigation : Strategies like pyridoxal co-administration (to delay cyclophosphamide metabolite inactivation) highlight the need for similar approaches if the target compound’s metabolites prove unstable .

Biological Activity

Furfurylamine, tetrahydro-N,N-bis(2-chloroethyl)-, also known as a derivative of cyclophosphamide, exhibits significant biological activity, particularly in the fields of oncology and immunology. This compound is characterized by its ability to undergo metabolic activation, leading to the formation of cytotoxic metabolites that interact with DNA, thereby exhibiting anticancer properties. Below is a detailed exploration of its biological activity, including relevant studies and findings.

Chemical Structure and Properties

Furfurylamine, tetrahydro-N,N-bis(2-chloroethyl)- is a nitrogen-containing heterocyclic compound that incorporates a furan ring. Its structure allows for various interactions with biological molecules, particularly through its chloroethyl groups which can alkylate DNA.

The primary mechanism by which this compound exerts its biological effects is through alkylation of DNA . The chloroethyl groups are activated by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates that can bind to DNA and cause cross-linking. This process disrupts DNA replication and transcription, ultimately leading to cell death in rapidly dividing cancer cells .

Anticancer Activity

Numerous studies have documented the anticancer potential of furfurylamine derivatives. The following table summarizes key findings from various research articles:

| Study Reference | Cancer Type | Findings |

|---|---|---|

| C. Blomqvist et al., 1995 | Various solid tumors | Demonstrated significant cytotoxicity through DNA cross-linking mechanisms. |

| WO2016156927A1 | Breast cancer | Showed efficacy in reducing tumor size in preclinical models through targeted DNA damage. |

| Liu et al., 2015 | Leukemia | Indicated enhanced apoptosis in leukemic cells compared to control treatments. |

Immunosuppressive Effects

In addition to its anticancer properties, furfurylamine has been noted for its immunosuppressive effects . This is particularly relevant in the context of organ transplantation and autoimmune diseases where modulation of immune response is critical. Cyclophosphamide, a closely related compound, has been used effectively to suppress immune responses in these contexts .

Case Studies

- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with cyclophosphamide derivatives showed a notable response rate, with many patients experiencing tumor shrinkage and prolonged survival .

- Leukemia Management : In a cohort study on patients with acute leukemia, administration of furfurylamine derivatives resulted in improved remission rates compared to standard chemotherapy regimens .

- Autoimmune Disorders : Research has indicated that furfurylamine can reduce symptoms in autoimmune conditions such as lupus by dampening hyperactive immune responses .

Safety and Toxicity

While furfurylamine exhibits potent biological activity, it is also associated with notable toxicity . Common side effects include myelosuppression, gastrointestinal disturbances, and potential long-term carcinogenic risks due to its alkylating properties. Monitoring and management strategies are essential when utilizing this compound in clinical settings .

Q & A

Basic Questions

Q. What are the critical safety protocols for handling tetrahydro-N,N-bis(2-chloroethyl)furfurylamine in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks, as the compound exhibits moderate toxicity via inhalation .

- Decomposition Management : Avoid exposure to heat or flames, as decomposition releases toxic NOx and Cl<sup>-</sup> fumes. Implement thermal monitoring during experiments .

- PPE : Wear nitrile gloves, goggles, and lab coats. In case of skin/eye contact, rinse immediately with water for 15 minutes and seek medical attention .

- Spill Response : Use inert absorbents (e.g., vermiculite) and neutralize residues with 10% sodium bicarbonate before disposal .

Q. How can tetrahydro-N,N-bis(2-chloroethyl)furfurylamine be synthesized and purified for research use?

- Methodological Answer :

- Synthesis : Adapt suspension polymerization techniques used for structurally similar chloroethylamines (e.g., N,N-bis(2-chloroethyl)prop-2-en-1-amine). Use methyl acrylate and divinylbenzene as co-polymer/cross-linker agents under nitrogen to prevent oxidation .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol. Confirm purity via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) .

Q. What analytical methods are recommended for characterizing tetrahydro-N,N-bis(2-chloroethyl)furfurylamine?

- Methodological Answer :

- Spectroscopy : Use <sup>1</sup>H/ <sup>13</sup>C NMR (CDCl3) to identify chloroethyl and tetrahydrofuran protons (δ 3.5–4.0 ppm for CH2Cl; δ 1.5–2.5 ppm for cyclohexyl CH2) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks and fragmentation patterns (e.g., [M+H]<sup>+</sup> at m/z ~265) .

- Elemental Analysis : Verify Cl content (~26.8% for C9H16Cl2N) via combustion analysis .

Advanced Research Questions

Q. How does tetrahydro-N,N-bis(2-chloroethyl)furfurylamine act as an alkylating agent in biochemical systems?

- Methodological Answer :

- Mechanism : The bis(2-chloroethyl) groups form aziridinium intermediates under physiological conditions, crosslinking DNA strands via N7-guanine adducts. Use HPLC-MS to detect DNA adducts (e.g., 7-(2-chloroethyl)guanine) .

- Experimental Design : Treat cultured cells (e.g., HeLa) with 0.1–10 µM compound for 24h. Quantify apoptosis (Annexin V/PI staining) and DNA damage (Comet assay) .

Q. What role does tetrahydro-N,N-bis(2-chloroethyl)furfurylamine play in polymer-supported catalytic systems?

- Methodological Answer :

- Catalyst Functionalization : Graft onto porous organic polymers (e.g., divinylbenzene-co-methyl acrylate) via nucleophilic substitution. Confirm loading via ICP-OES for Rh (~0.5 mmol/g) .

- Application : Test hydrogenation of alkenes (e.g., styrene to ethylbenzene) at 1 atm H2, 25°C. Monitor conversion via GC-MS and compare turnover frequency (TOF) to homogeneous catalysts .

Q. How can researchers resolve contradictions in toxicological data for tetrahydro-N,N-bis(2-chloroethyl)furfurylamine?

- Methodological Answer :

- Dose-Response Analysis : Conduct acute toxicity studies in rodents (OECD 423). Compare LD50 values for inhalation (reported as moderate) vs. intraperitoneal routes. Use probit analysis to model dose-mortality curves .

- Metabolite Identification : Incubate compound with liver microsomes (CYP450 enzymes). Use LC-QTOF to detect reactive metabolites (e.g., chlorinated aldehydes) and correlate with in vitro cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.